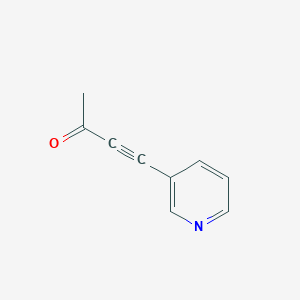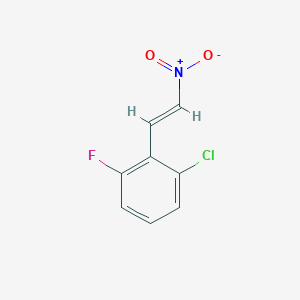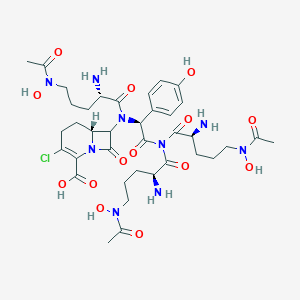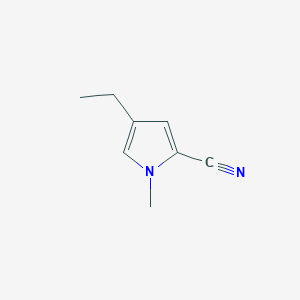
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)), also known as CCK-8, is a neuropeptide hormone that plays a crucial role in the regulation of digestion and appetite. It is synthesized and released by enteroendocrine cells in the small intestine and is also found in the brain and nervous system. CCK-8 has been the subject of extensive scientific research due to its potential therapeutic applications in various fields.
Mécanisme D'action
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) exerts its effects by binding to specific receptors in the body, known as CCK receptors. There are two types of CCK receptors, CCK1 and CCK2, which are found in different tissues and have different functions. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) primarily binds to CCK1 receptors, which are found in the pancreas, gallbladder, and small intestine. Binding of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) to CCK1 receptors stimulates the release of digestive enzymes and bile acids, as well as the contraction of the gallbladder and relaxation of the sphincter of Oddi. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also binds to CCK2 receptors, which are found in the brain and nervous system, and may play a role in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has a variety of biochemical and physiological effects in the body. In addition to its effects on digestion and appetite, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to regulate the release of insulin and glucagon, as well as the absorption of nutrients in the small intestine. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also has effects on the cardiovascular system, including the regulation of blood pressure and heart rate. In the brain and nervous system, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety, stress, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its well-characterized mechanism of action and receptor binding profile. This allows for precise control over the effects of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) on different tissues and systems. However, one limitation of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its relatively short half-life, which may require frequent administration of the peptide to maintain its effects.
Orientations Futures
There are many potential future directions for research on Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)). One area of interest is the development of novel CCK receptor agonists and antagonists for the treatment of digestive disorders, anxiety disorders, and cancer. Another area of interest is the exploration of the role of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in the regulation of metabolism and energy balance, and its potential applications in the treatment of obesity and diabetes. Additionally, further research is needed to fully understand the complex interactions between Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) and other hormones and neuropeptides in the body.
Méthodes De Synthèse
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary blocking group. After the peptide chain is completed, the blocking groups are removed, and the peptide is purified using chromatography techniques.
Applications De Recherche Scientifique
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been extensively studied for its potential therapeutic applications in various fields, including gastroenterology, neurology, and oncology. In gastroenterology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to stimulate the release of digestive enzymes and bile acids, making it a potential treatment for digestive disorders such as pancreatic insufficiency and gallbladder disease. In neurology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety and stress, and may have potential applications in the treatment of anxiety disorders. In oncology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to inhibit the growth of certain cancer cell lines, making it a potential anti-cancer agent.
Propriétés
Numéro CAS |
115136-01-1 |
|---|---|
Nom du produit |
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) |
Formule moléculaire |
C62H77N13O21S |
Poids moléculaire |
1372.4 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77N13O21S/c1-3-5-10-46(71-56(84)43(64)26-36-17-23-40(77)24-18-36)57(85)68-33-51(78)69-48(28-37-31-66-45-12-8-7-9-41(37)45)59(87)72-47(11-6-4-2)58(86)73-50(30-54(82)96-97(93,94)95)62(90)74(60(88)44(65)27-34-13-19-38(20-14-34)75(91)92)61(89)49(29-53(80)81)70-52(79)32-67-55(83)42(63)25-35-15-21-39(76)22-16-35/h7-9,12-24,31,42-44,46-50,66,76-77H,3-6,10-11,25-30,32-33,63-65H2,1-2H3,(H,67,83)(H,68,85)(H,69,78)(H,70,79)(H,71,84)(H,72,87)(H,73,86)(H,80,81)(H,93,94,95)/t42-,43+,44+,46+,47+,48+,49+,50+/m1/s1 |
Clé InChI |
DHRNLWXNGMROCA-LFMQRFFJSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Autres numéros CAS |
115136-01-1 |
Synonymes |
CCK-TGNNO2P cholecystokinin (26-33), Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), tyrosyl-glycyl-(norleucyl(28,31))-para-NO2- Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)





